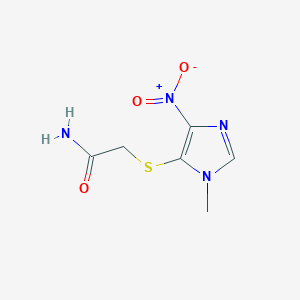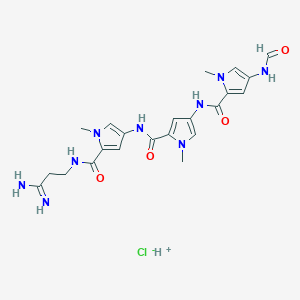
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-, also known as MNIT, is a chemical compound that has been widely studied for its potential applications in scientific research. MNIT is a thiol-reactive compound that can be used as a chemical probe to study protein thiol modifications.
Mécanisme D'action
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- reacts with thiol groups on proteins via a nucleophilic substitution reaction. The reaction forms a covalent bond between the thiol group and the sulfur atom of Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-. This reaction can be used to selectively label and modify thiol groups on proteins.
Effets Biochimiques Et Physiologiques
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can modify the function of proteins by altering their thiol groups. This can lead to changes in enzyme activity, protein-protein interactions, and signaling pathways. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has been shown to selectively label and modify thiol groups on a variety of proteins, including redox-sensitive transcription factors and enzymes involved in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has several advantages for lab experiments. It is a small molecule that can selectively label and modify thiol groups on proteins. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can be used in a variety of experimental systems, including cell culture and animal models. However, Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has some limitations. It is a reactive compound that can modify other nucleophilic groups besides thiol groups. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can also be toxic to cells at high concentrations, which can limit its use in some experimental systems.
Orientations Futures
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has many potential future directions for scientific research. One direction is to use Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- to study the role of thiol modifications in disease processes. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can be used to selectively label and modify thiol groups on proteins involved in disease pathways, allowing researchers to study the role of thiol modifications in disease progression. Another direction is to develop new chemical probes based on the structure of Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-. These probes could have improved selectivity and reactivity for thiol groups, allowing for more precise labeling and modification of thiol groups on proteins. Overall, Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has the potential to be a valuable tool for studying the role of thiol modifications in cellular processes and disease.
Méthodes De Synthèse
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can be synthesized using a multistep reaction starting from 1-methyl-4-nitroimidazole. The synthesis involves the protection of the imidazole nitrogen with a tert-butyldimethylsilyl (TBDMS) group, followed by the reduction of the nitro group with zinc and hydrochloric acid to give 1-methyl-4-aminoimidazole. The amino group is then reacted with 2-chloroethanethiol to give the desired product, Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-.
Applications De Recherche Scientifique
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has been used as a chemical probe to study protein thiol modifications. Thiol groups on proteins play important roles in many cellular processes, including redox signaling, enzyme catalysis, and protein folding. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can selectively react with thiol groups on proteins, allowing researchers to study the role of thiol modifications in these processes.
Propriétés
Numéro CAS |
110578-99-9 |
|---|---|
Nom du produit |
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- |
Formule moléculaire |
C6H8N4O3S |
Poids moléculaire |
216.22 g/mol |
Nom IUPAC |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C6H8N4O3S/c1-9-3-8-5(10(12)13)6(9)14-2-4(7)11/h3H,2H2,1H3,(H2,7,11) |
Clé InChI |
XOCKNIDKCQUYLP-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1SCC(=O)N)[N+](=O)[O-] |
SMILES canonique |
CN1C=NC(=C1SCC(=O)N)[N+](=O)[O-] |
Autres numéros CAS |
110578-99-9 |
Synonymes |
ACETAMIDE, 2-((1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)THIO)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)










